molecular formula C3H3NS2 B1225461 2-Mercaptothiazole CAS No. 5685-05-2

2-Mercaptothiazole

Cat. No. B1225461
CAS RN: 5685-05-2
M. Wt: 117.2 g/mol
InChI Key: OCVLSHAVSIYKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercaptothiazole is an organosulfur compound with the formula C3H3NS2 . It has a molecular weight of 117.193 .


Synthesis Analysis

The synthesis of 2-Mercaptothiazole has been reported in various studies . One common method involves the reaction of 2-aminothiophenol and carbon disulfide .


Molecular Structure Analysis

The molecular structure of 2-Mercaptothiazole is represented by the formula C3H3NS2 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Mercaptothiazole is known to undergo various chemical reactions. For instance, it reacts with sulfur and/or rubber hydrocarbon to form intermediate compounds . These intermediates then react to form sulfur crosslinks .


Physical And Chemical Properties Analysis

2-Mercaptothiazole is a solid crystalline substance . It has a melting point of 80 °C . The compound is insoluble in water but dissolves upon the addition of base .

Scientific Research Applications

Antimicrobial Activity

2-Mercaptothiazole demonstrates significant antimicrobial properties. A study by Kuznetsova et al. (2017) found that MBT, immobilized in a layered double hydroxide structure, exhibited effective antibacterial effects under various conditions, suggesting potential use in antifouling and anticorrosion coatings (Kuznetsova et al., 2017).

Enzyme Inhibition

MBT has been identified as a potent inhibitor of banana polyphenoloxidase, as reported by Palmer and Roberts (1967). This inhibition can significantly delay substrate oxidation, indicating potential applications in food preservation and enzymatic research (Palmer & Roberts, 1967).

Bioactive Compound

MBT and its derivatives have shown a range of bioactivities. Azam and Suresh (2012) highlight their antimicrobial, antifungal, and enzyme-inhibitory properties, along with potential activities in various medical conditions, suggesting broad pharmacological applications (Azam & Suresh, 2012).

Corrosion Inhibition

The compound is also used for corrosion inhibition. For instance, Finšgar and Merl (2014) investigated MBT as a corrosion inhibitor for copper in chloride solutions, highlighting its protective capabilities and potential for industrial applications (Finšgar & Merl, 2014).

Cancer Research

In cancer research, Kini, Swain, and Gandhi (2007) explored benzothiazole derivatives, synthesized using 2-Mercaptothiazole, for their cytotoxic effects against human cervical cancer cell lines. This suggests its potential in developing new anticancer drugs (Kini, Swain, & Gandhi, 2007).

Lipid Analysis

Astigarraga et al. (2008) used MBT as a matrix for analyzing lipids from tissue extracts, demonstrating its utility in lipidomics and bioanalytical chemistry (Astigarraga et al., 2008).

Industrial Applications

Wu et al. (2012) reviewed the applications of 2-Mercaptobenzothiazole in industrial processes like rubber vulcanization and its emerging uses in synthetic chemistry (Wu et al., 2012).

Environmental and Health Monitoring

Studies like the one by Murawski et al. (2020) on the presence of 2-MBT in urine samples from German children and adolescents, emphasize its relevance in environmental health and human biomonitoring (Murawski et al., 2020).

Metal Ion Transport

2-Mercaptobenzothiazole has been utilized as a carrier for the selective transport of silver ions, as per the study by Akhond and Tashkhourian (2003), indicating its application in membrane technology and metallurgy (Akhond & Tashkhourian, 2003).

Antiviral and Anti-Infective Research

The compound has shown potential in antiviral and anti-infective drug development, as explored in research by Aly et al. (2020), opening avenues in pharmaceutical research (Aly et al., 2020).

Safety And Hazards

2-Mercaptothiazole is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use in a well-ventilated area .

properties

IUPAC Name

3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVLSHAVSIYKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205381
Record name Thiazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptothiazole

CAS RN

82358-09-6, 5685-05-2
Record name 2-Thiazolethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82358-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercaptothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5685-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Mercaptothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Mercaptothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(3H)-Thiazolethione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Thiazolethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAZOLINE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I103PUS4QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptothiazole
Reactant of Route 2
2-Mercaptothiazole
Reactant of Route 3
2-Mercaptothiazole
Reactant of Route 4
2-Mercaptothiazole
Reactant of Route 5
2-Mercaptothiazole
Reactant of Route 6
2-Mercaptothiazole

Citations

For This Compound
364
Citations
FD STEWART, RA MathES - The Journal of Organic Chemistry, 1949 - ACS Publications
… of 4,5-dimethyl-2-mercaptothiazole to determine the effect of … parent 4,5-dimethyl-2-mercaptothiazole (I) in this study can … of 4,5-dimethyl-2mercaptothiazole, either in water solution or …
Number of citations: 33 pubs.acs.org
CD Trivette Jr, E Morita… - Rubber Chemistry and …, 1962 - meridian.allenpress.com
In this paper the subject of rubber vulcanization accelerated by 2-mercapto-benzothiazole and its derivatives has been reviewed. The technical literature from 1945 through 1960 and …
Number of citations: 17 meridian.allenpress.com
J Perez-Peña, M Gonzalez-Davila… - Collection of …, 1989 - cccc.uochb.cas.cz
… and 2-mercaptothiazole in solid state as well as ir spectra of 2-mercaptothiazole in HCCI3 … For 2-mercaptothiazole, the thiocarbonyl-form, intermolecularly hydrogen-bonded dimers in …
Number of citations: 12 cccc.uochb.cas.cz
WS Emerson - Journal of the American Chemical Society, 1951 - ACS Publications
… used for the preparation of 4-(2'-thienyl)-2-mercaptothiazole,1 the product isolated was … Only 2% of the desired 4-(3'-thianaphthyl)-2-mercaptothiazole was obtained. However, treatment …
Number of citations: 4 pubs.acs.org
L Kyros, CN Banti, N Kourkoumelis, M Kubicki… - JBIC Journal of …, 2014 - Springer
Mixed-ligand silver(I) complexes of formulae [AgCl(TPP) 2 (MTZD)] (1), {[AgCl(TPP) 2 (MBZT)]·(MBZT)·2(toluene)} (2), and [AgCl(TPP) 2 (CMBZT)] (3) were obtained by refluxing toluene …
Number of citations: 64 link.springer.com
LP Kazansky, IA Selyaninov, YI Kuznetsov - Applied surface science, 2012 - Elsevier
Analysis of the electrochemical and XPS results has shown that adsorption of 2-mercaptobenzothiazole (MBT) on copper electrodes in neutral phosphate solutions proceeds through …
Number of citations: 81 www.sciencedirect.com
NP Raju, SP Mirza, M Vairamani… - Rapid …, 2001 - Wiley Online Library
A preliminary investigation of the use of 5‐ethyl‐2‐mercaptothiazole as matrix in matrix‐assisted laser desorption/ionization (MALDI) of a broad spectrum of analytes is reported. The …
M Yekeler, H Yekeler - Colloids and Surfaces A: Physicochemical and …, 2006 - Elsevier
By using the density functional theory (DFT), we calculated some properties such as the energies of highest occupied molecular orbital (HOMO) orbitals and the atomic charges which …
Number of citations: 55 www.sciencedirect.com
MA Malouki, C Richard, A Zertal - Journal of Photochemistry and …, 2004 - Elsevier
… Moreover, BT-SH bears a 2-mercaptothiazole moiety that is a tautomeric system. The tautomeric equilibrium is generally influenced by the environment [7]. In the case of BT-SH, it was …
Number of citations: 48 www.sciencedirect.com
R Soleymani, Y Mohammad Salehi… - Oriental Journal of …, 2012 - researchgate.net
Ammonium dithiocarbamate was combined with a compound of phenacylbromide family; 4-(4/-Bromophenyl)-2-mercaptothiazole structure was synthesized. The spectroscopic …
Number of citations: 13 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.